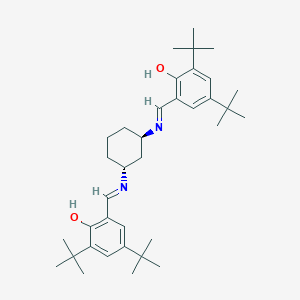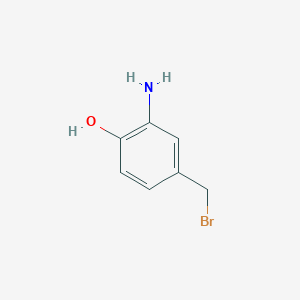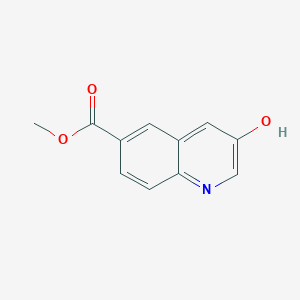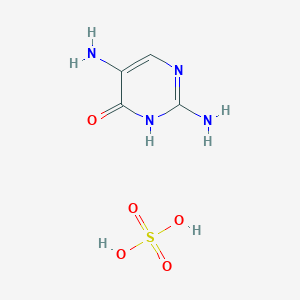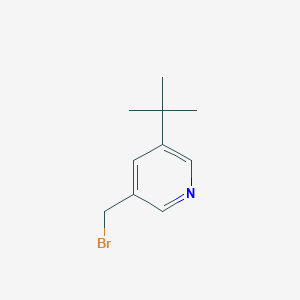
3-Chloro-2-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-iodobenzaldehyde is an aromatic compound with the molecular formula C7H4ClIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodobenzaldehyde typically involves halogenation reactions. One common method is the iodination of 3-chlorobenzaldehyde. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction proceeds as follows:
Iodination of 3-Chlorobenzaldehyde:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-iodobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Depending on the substituent introduced, products can vary widely.
Oxidation: 3-Chloro-2-iodobenzoic acid.
Reduction: 3-Chloro-2-iodobenzyl alcohol.
Applications De Recherche Scientifique
3-Chloro-2-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-iodobenzaldehyde depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-fluorobenzaldehyde
- 3-Chloro-2-bromobenzaldehyde
- 3-Chloro-2-methylbenzaldehyde
Comparison
3-Chloro-2-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its fluorine and bromine analogs, the iodine atom makes it more reactive in substitution reactions due to its larger atomic size and lower bond dissociation energy. This makes this compound a valuable intermediate in organic synthesis, offering versatility in chemical transformations.
Propriétés
Numéro CAS |
469912-65-0 |
|---|---|
Formule moléculaire |
C7H4ClIO |
Poids moléculaire |
266.46 g/mol |
Nom IUPAC |
3-chloro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H4ClIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H |
Clé InChI |
QCASBRFHVKFMIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


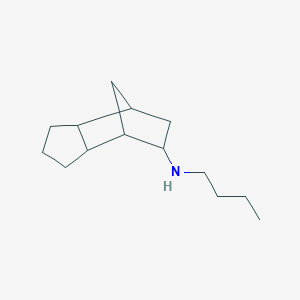
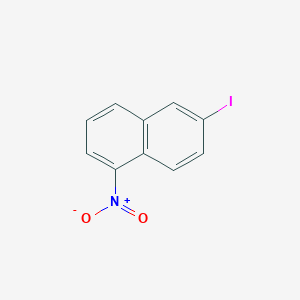
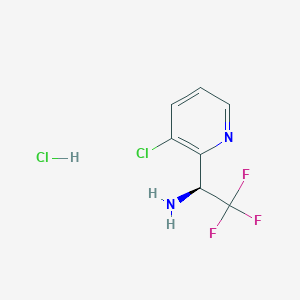
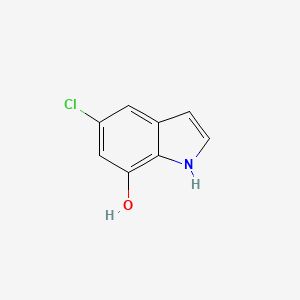
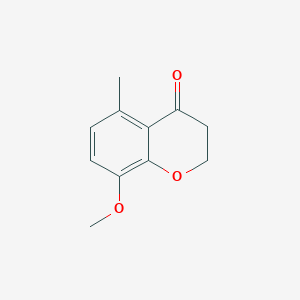

![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)

